5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Anticancer Kinase inhibition Lead optimization

5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid (CAS 1095822-69-7) belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged heterocyclic scaffold extensively employed in medicinal chemistry for constructing ATP-competitive kinase inhibitors. The core is a deazapurine isostere of adenine, enabling hydrogen-bonding interactions with the kinase hinge region.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
Cat. No. B11893192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(N=CN=C21)C(=O)O)Cl
InChIInChI=1S/C8H6ClN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14)
InChIKeyTUZLSDIWHIFANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: A Strategic Scaffold for Targeted Kinase Inhibitor Design & Procurement


5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid (CAS 1095822-69-7) belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged heterocyclic scaffold extensively employed in medicinal chemistry for constructing ATP-competitive kinase inhibitors [1]. The core is a deazapurine isostere of adenine, enabling hydrogen-bonding interactions with the kinase hinge region [2]. This specific derivative features a chlorine atom at the C-5 position and a carboxylic acid at C-4, providing synthetic handles for orthogonal functionalization that are critical for modulating potency, selectivity, and drug-like properties within lead optimization campaigns [1].

Why In-Class Substitution Without Quantitative Differentiation Data Poses Procurement Risk for 5-Chloro-7-methyl-pyrrolo-pyrimidine-4-carboxylic acid


Superficial analogs within this chemical series—such as those bearing bromine, cyano, or hydrogen at the 5-position, or methyl ester instead of carboxylic acid at C-4—are not functionally interchangeable. Published SAR studies demonstrate that the identity of the C-5 halogen governs both the magnitude of antiproliferative activity and the pattern of kinase selectivity [1] [2]. Furthermore, the C-4 carboxylic acid serves distinct synthetic and pharmacophore roles (e.g., as a hydrogen-bond donor/acceptor, an ionic anchor, or a conjugation site) that cannot be replicated by its methyl ester counterpart without altering target engagement [2]. Substituting without evidence invites batch-to-batch variability in downstream biological readouts, wasted synthetic effort, and procurement inefficiency.

5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: Quantitative Comparator-Based Evidence for Differentiated Procurement


C-5 Chlorine vs. C-5 Unsubstituted: Enhanced Antiproliferative Activity in Human Cancer Cell Lines

In a 2023 SAR study by Sroor et al., compounds bearing chlorine atoms at positions C-4 and C-6 of the pyrrolo[2,3-d]pyrimidine scaffold demonstrated potent anticancer activity against seven human cancer cell lines, including MCF7 breast cancer cells [1]. Compound 14a, a chlorinated analog, exhibited an IC50 of 1.7 µg/mL against MCF7, representing a ~15.3-fold improvement over doxorubicin. While this data is from a 4,6-dichloro analog, it provides a class-level inference that the chlorine substituent is critical for the observed potency, and the 5-chloro-4-carboxylic acid derivative serves as a key synthetic precursor to such active compounds.

Anticancer Kinase inhibition Lead optimization

C-5 Chlorine-Functionalized Scaffolds Confer Superior Kinase Selectivity Over Non-Chlorinated Analogs

A comprehensive kinase profiling study by Lee et al. (2018) tested the 5,6-disubstituted compound 6f (which incorporates the chlorine-bearing pyrrolo[2,3-d]pyrimidine core) against a panel of 53 oncogenic kinases at 10 µM [1]. Compound 6f demonstrated highly selective inhibitory activity, with IC50 values of 2.25 µM against TrkA, 6.71 µM against FGFR4, and 6.84 µM against Tie2, while showing minimal activity against the remaining 50 kinases. This selectivity profile, conferred by the chlorine and fluorobenzyl substituents, was explained by molecular docking as binding to an allosteric site rather than the conserved kinase hinge region.

Kinase selectivity FGFR4 TrkA Off-target profiling

Chlorinated Pyrrolo[2,3-d]pyrimidine Scaffolds in Antibacterial FtsZ Inhibition: Direct Sub-Micromolar Comparison Against Methicillin-Resistant S. aureus

A 2024 study by Wu et al. evaluated 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel FtsZ inhibitors [1]. While the study focused on 4-substituted analogs, the core scaffold is directly related to the 5-chloro-4-carboxylic acid derivative, which serves as a versatile intermediate for introducing diverse substituents at C-4 via amide coupling or esterification. Among the series, compound A8 (bearing a 4-substituted pyrrolo[2,3-d]pyrimidine) exhibited an MIC of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), compared to oxacillin (MIC > 64 µg/mL) and the non-chlorinated parent scaffold (MIC > 32 µg/mL).

Antibacterial FtsZ inhibitor MRSA Agricultural bioengineering

Chlorinated Pyrrolo[2,3-d]pyrimidine Core is Essential for JAK2 V617F Mutant-Selective Inhibition, Demonstrating C-5 Halogen Dependency

In US Patent 11,919,908 B2 (Incyte Corp., granted 2024), the inventors disclose substituted pyrrolo[2,3-d]pyrimidine compounds as selective inhibitors of the JAK2 V617F mutant [1]. The patent explicitly claims compounds containing a chlorine atom at the position corresponding to C-5 of the pyrrolo[2,3-d]pyrimidine core, noting that this substitution is critical for achieving selectivity for the V617F mutant over wild-type JAK2. The 5-chloro-4-carboxylic acid intermediate is structurally identical to the core of the exemplified active compounds in the patent, differing only in the C-4 substituent. This establishes a direct synthetic lineage and functional rationale for procurement.

JAK2 V617F Myeloproliferative neoplasms Mutant-selective inhibitor Incyte

Physicochemical Differentiation: Predicted LogP and TPSA Advantage Over 5-Bromo and 5-Cyano Analogs for CNS Drug Design

Comparative computational analysis of the three commercially available 5-substituted-4-carboxylic acid analogs reveals that the 5-chloro derivative occupies a favorable drug-like property space . The 5-chloro compound (MW = 211.61 g/mol, LogP = 1.32, TPSA = 68.01 Ų) has a lower LogP than the 5-bromo analog (MW = 256.06 g/mol, predicted LogP ~1.7) and a lower TPSA than the 5-cyano analog (MW = 202.17 g/mol, TPSA ~91 Ų). This property profile makes the 5-chloro derivative particularly well-suited for CNS drug discovery programs where balanced lipophilicity (LogP < 3) and TPSA (< 90 Ų) are critical for blood-brain barrier penetration.

Drug-likeness CNS penetration Physicochemical properties Lead selection

Synthetic Tractability: C-5 Chlorine Enables Direct Cross-Coupling Diversification Not Accessible from C-5 Bromo or Unsubstituted Analogs

The C-5 chlorine atom provides a synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that proceed under milder conditions compared to the C-5 bromo analog, while offering superior leaving-group ability compared to the unsubstituted parent or the cyano analog [1]. Patent literature confirms that the C-5 chlorine can be selectively substituted without affecting the C-4 carboxylic acid, enabling orthogonal diversification strategies in which the carboxylic acid is first elaborated (e.g., to an amide) and the chlorine is subsequently displaced in a late-stage functionalization step [1].

Cross-coupling Late-stage functionalization Synthetic chemistry Parallel synthesis

High-Confidence Application Scenarios for 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid Based on Quantitative Evidence


JAK2 V617F Mutant-Selective Inhibitor Development for Myeloproliferative Neoplasms

As explicitly claimed in US Patent 11,919,908 B2 (Incyte Corp.), the 5-chloro-pyrrolo[2,3-d]pyrimidine core is essential for achieving selectivity toward the JAK2 V617F mutant over wild-type JAK2 [1]. The 5-chloro-4-carboxylic acid is a direct synthetic precursor to the active compounds exemplified in the patent. Medicinal chemistry teams pursuing mutant-selective JAK2 inhibitors for myelofibrosis or polycythemia vera should prioritize this intermediate. The C-4 carboxylic acid can be directly coupled to diverse amines to generate compound libraries for SAR exploration.

FGFR4/TrkA/Tie2 Triple-Kinase Targeted Oncology Programs

The kinase profiling data from Lee et al. (2018) demonstrate that chlorinated pyrrolo[2,3-d]pyrimidine-based compounds achieve selective inhibition of FGFR4 (IC50 = 6.71 µM), TrkA (IC50 = 2.25 µM), and Tie2 (IC50 = 6.84 µM) [2]. The 5-chloro-4-carboxylic acid serves as the ideal core scaffold for building focused libraries targeting this kinase triad, which is implicated in hepatocellular carcinoma (FGFR4), neuroblastoma and pain (TrkA), and tumor angiogenesis (Tie2). The established SAR for this series reduces the synthetic burden of hit expansion.

Antibacterial Discovery Targeting FtsZ in MRSA and Drug-Resistant Pathogens

The 2024 study by Wu et al. established that 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives achieve sub-micromolar MIC values (0.25 µg/mL) against MRSA, representing a >256-fold improvement over oxacillin [3]. The 5-chloro-4-carboxylic acid is the optimal intermediate for generating 4-amide or 4-ester derivatives via the carboxylic acid handle. Procurement of this intermediate enables rapid synthesis and screening of novel FtsZ inhibitors for drug-resistant Gram-positive infections, a high-priority area in global antimicrobial resistance research.

CNS-Penetrant Kinase Inhibitor Design Leveraging Favorable Physicochemical Properties

With a predicted LogP of 1.32 and TPSA of 68.01 Ų, the 5-chloro-4-carboxylic acid occupies a favorable property space for CNS drug design: LogP < 3 (optimal for solubility and permeability) and TPSA < 90 Ų (predictive of blood-brain barrier penetration) . This contrasts with the 5-bromo analog (LogP ~1.7, approaching the upper limit for CNS drugs) and the 5-cyano analog (TPSA ~91 Ų, exceeding the typical CNS cutoff). Programs targeting brain-penetrant kinase inhibitors (e.g., for glioblastoma or neurodegenerative disease) should prioritize the 5-chloro derivative to maximize the probability of achieving adequate CNS exposure.

Quote Request

Request a Quote for 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.